4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities, particularly in anticancer and enzyme inhibition contexts. The structure of this compound features a pyrazolo ring fused to a pyrimidine ring, with specific substitutions that enhance its reactivity and biological profile.
The compound can be synthesized through various chemical reactions involving pyrazole and pyrimidine derivatives. It is classified as a heterocyclic organic compound, specifically a substituted pyrazolo[3,4-d]pyrimidine. This classification highlights its structural complexity and the presence of nitrogen atoms in its rings, which are crucial for its biological activity.
The synthesis of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step chemical reactions. One common approach includes the chlorination of 6-methyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride. This method effectively introduces the chloro substituent at the 4-position of the pyrimidine ring.
Another method described involves the reaction of 4,6-dichloro-5-formylpyrimidine with hydrazine or hydrazine hydrate in an organic solvent. This two-stage synthesis allows for the formation of various derivatives by controlling reaction conditions and reagents used .
The molecular formula for 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is with a molecular weight of approximately 211.66 g/mol. The compound exhibits a monoclinic crystal system with specific unit cell dimensions that contribute to its solid-state properties:
Property | Value |
---|---|
Empirical Formula | |
Formula Weight | 211.66 g/mol |
Crystal System | Monoclinic |
Density (calculated) | 1.493 g/cm³ |
Melting Point | 170–171 °C |
The structure features a chloro group at the 4-position and a methyl group at the 6-position of the pyrazolo ring, which influences its reactivity and interaction with biological targets .
The reactivity of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been explored through various nucleophilic substitution reactions. For instance, treatment with methylamine leads to regioselective substitution at the 4-position, yielding derivatives that retain significant biological activity. The reaction conditions typically involve solvents like tetrahydrofuran at controlled temperatures to optimize yields .
Additionally, reactions involving other nucleophiles can produce a range of functionalized derivatives, further expanding the utility of this compound in synthetic organic chemistry.
The mechanism of action for compounds like 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine primarily revolves around their ability to inhibit specific enzymes involved in cancer progression. The structural similarity to adenosine triphosphate allows these compounds to interact with kinase domains effectively.
In studies involving cancer cell lines such as MCF-7, these compounds have demonstrated inhibition of tumor growth by inducing apoptosis and interfering with cell cycle progression . Molecular docking studies have provided insights into binding modes with targets such as epidermal growth factor receptor tyrosine kinases.
The physical properties of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine include:
Chemical properties include its reactivity towards nucleophiles due to the presence of electron-withdrawing chloro groups, which enhance electrophilicity at adjacent positions on the aromatic rings .
The primary applications of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine are found in medicinal chemistry as potential anticancer agents. Its derivatives are being researched for their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
Moreover, these compounds have shown promise as multitarget inhibitors in various biochemical pathways relevant to cancer treatment. Their structural framework allows them to be developed into novel pharmaceuticals aimed at treating different types of cancers through targeted enzyme inhibition .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2